6-Amino-4-Phenyl-1,3,5-Triazin-2(1H)-One is a heterocyclic compound characterized by a triazine ring structure with an amino group and a phenyl substituent. Its systematic name is 6-azanyl-4-phenyl-1H-1,3,5-triazin-2-one. The molecular formula is with a molecular weight of approximately 188.186 g/mol. This compound is classified as a non-polymeric organic molecule and has been studied for its potential applications in various fields, including pharmaceuticals and materials science .
The synthesis of 6-Amino-4-Phenyl-1,3,5-Triazin-2(1H)-One typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of an amine and a phenyl-substituted triazine derivative, which can be achieved through:
For example, similar compounds have been synthesized via air oxidation methods where intermediates are oxidized to yield the final triazine product .
The molecular structure of 6-Amino-4-Phenyl-1,3,5-Triazin-2(1H)-One can be described as follows:
c1ccc(cc1)C2=NC(=O)NC(=N2)N
InChI=1S/C9H8N4O/c10-8-11-7(12-9(14)13-8)6-4-2-1-3-5-6/h1-5H,(H3,10,11,12,13,14)
The structure features:
The compound exhibits resonance stabilization due to the delocalization of electrons within the triazine ring .
6-Amino-4-Phenyl-1,3,5-Triazin-2(1H)-One can participate in various chemical reactions:
These reactions are significant for modifying the compound for specific applications or enhancing its biological activity .
The mechanism of action for 6-Amino-4-Phenyl-1,3,5-Triazin-2(1H)-One involves its interaction with biological targets at the molecular level. The amino group can form hydrogen bonds with receptor sites or enzymes, facilitating biological processes such as:
Data on specific mechanisms may vary depending on the application context and target systems being studied .
The compound has a formal charge of zero and contains 22 atoms with 23 bonds. It features six aromatic bonds indicative of its stability and resonance characteristics .
6-Amino-4-Phenyl-1,3,5-Triazin-2(1H)-One has several scientific applications:
Research continues into optimizing its synthesis and exploring new applications across various fields .
1,3,5-Triazine derivatives represent a privileged scaffold in drug discovery due to their structural symmetry, synthetic versatility, and capacity for diverse molecular interactions. These nitrogen-rich heterocycles serve as bioisosteres for purine systems, enabling targeted modulation of biological pathways implicated in oncology, infectious diseases, and inflammation. The compound 6-Amino-4-phenyl-1,3,5-triazin-2(1H)-one (CAS: 151250-94-1) exemplifies this utility, featuring a phenyl substituent at the 4-position and an exocyclic amino group at the 6-position that confer distinctive electronic and steric properties. Its molecular formula (C₉H₇N₅O) and weight (201.19 g/mol) reflect a compact yet highly functionalized architecture amenable to structural optimization [1] [4].
Systematic naming of this compound follows Hantzsch-Widman rules: "6-Amino-4-phenyl-1,3,5-triazin-2(1H)-one" denotes a triazine ring with keto-enol tautomerism at position 2, an amino group at position 6, and a phenyl ring at position 4. The "(1H)" descriptor indicates the lactam form predominates in solution, stabilized by intramolecular hydrogen bonding between N1-H and the carbonyl oxygen. Key structural features include:
Table 1: Key Molecular Descriptors of 6-Amino-4-phenyl-1,3,5-triazin-2(1H)-one
Property | Value |
---|---|
CAS Registry Number | 151250-94-1 |
Molecular Formula | C₉H₇N₅O |
Molecular Weight | 201.19 g/mol |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Topological Polar Surface Area | 84.7 Ų |
Calculated LogP | 1.21 |
Computational analyses reveal moderate lipophilicity (LogP ≈ 1.21) and a polar surface area (84.7 Ų) conducive to cellular permeability. The electron-withdrawing triazine ring localizes electron density at C4, enhancing electrophilic character toward nucleophilic substitution [1] [4] [9].
The medicinal evolution of 1,3,5-triazines began with dihydrofolate reductase (DHFR) inhibitors like cycloguanil (1950s), which inspired rational design of antimetabolites. Structural simplification efforts in the 1990s yielded monocyclic triazines retaining key pharmacophoric elements. The discovery of gedatolisib, a triazine-based PI3K/mTOR inhibitor (2010s), validated triazines for kinase targeting. Recent advances focus on optimizing 4,6-disubstituted triazin-2(1H)-ones to enhance target affinity and pharmacokinetics [3] [10].
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 573-83-1
CAS No.: 27130-43-4
CAS No.: 20965-69-9
CAS No.: